molecular formula C19H22N2O3S B11060287 N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B11060287
M. Wt: 358.5 g/mol
InChI Key: YOBSDKCIDUCYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a sulfonamide functional group

Preparation Methods

The synthesis of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. Finally, the sulfonamide group is added using sulfonyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide-containing compounds, such as:

These compounds share the sulfonamide functional group but differ in their specific structures and applications, highlighting the unique properties of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-20(2)25(23,24)18-10-8-16(9-11-18)19(22)21-13-12-17(14-21)15-6-4-3-5-7-15/h3-11,17H,12-14H2,1-2H3

InChI Key

YOBSDKCIDUCYSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.